

An In-depth Technical Guide to the Molecular Target Identification of **PHY34**

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Compound of Interest

Compound Name: **PHY34**

Cat. No.: **B8209934**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular target identification and mechanism of action of **PHY34**, a synthetic small molecule with potent anticancer activity, particularly against high-grade serous ovarian cancer (HGSOC).^{[1][2]} **PHY34** was inspired by compounds naturally occurring in plants of the *Phyllanthus* genus and has been shown to induce apoptosis in cancer cells through late-stage autophagy inhibition.^{[1][2][3]}

Quantitative Data Summary

The following tables summarize the key quantitative data related to the efficacy and binding of **PHY34**.

Table 1: In Vitro Cytotoxicity of **PHY34** in Cancer Cell Lines

Cell Line	Cancer Type	Metric	Value	Reference
OVCAR3	High-Grade Serous Ovarian Cancer	IC ₅₀	4 nM	[4]
OVCAR8	High-Grade Serous Ovarian Cancer	IC ₅₀	4 nM	[4]
MDA-MB-231	Breast Cancer	IC ₅₀	5.2 nM	[4]
MDA-MB-435	Melanoma	IC ₅₀	23 nM	[4]
ATP6V0A2 Wild-Type	-	Cell Death Induction	246 pM	[1][2]
ATP6V0A2 V823 Mutant	-	Resistance	up to 55.46 nM	[1][2]

Table 2: Binding and Mechanistic Concentrations of **PHY34**

Assay	Cell Line / System	Metric	Concentration	Reference
Competition Pulldown	OVCAR3 & OVCAR8 Lysates	Competition	1 nM	[5]
Apoptosis Induction	OVCAR3	Significant Increase	100 nM	[4]
Nuclear-Cytoplasmic Proteomics	OVCAR3	Treatment	100 nM	[6]
Cargo Mislocalization	OVCAR8-NLS-mCherry	Treatment	10 nM	[1][7]

Molecular Targets and Mechanism of Action

The primary molecular targets of **PHY34** have been identified as:

- ATP6V0A2: A subunit of the vacuolar H⁺-ATPase (V-ATPase), which is crucial for lysosomal acidification and autophagy.[1][2] **PHY34** inhibits the V-ATPase, leading to late-stage autophagy inhibition.[1][3][7]
- Cellular Apoptosis Susceptibility (CAS) / CSE1L: A key protein involved in nucleocytoplasmic transport.[1][2] **PHY34** interacts with CAS, leading to the alteration of the nuclear localization of various cargo proteins, including those involved in DNA repair and cell proliferation like PCNA, RAD51, and p53.[1][6]

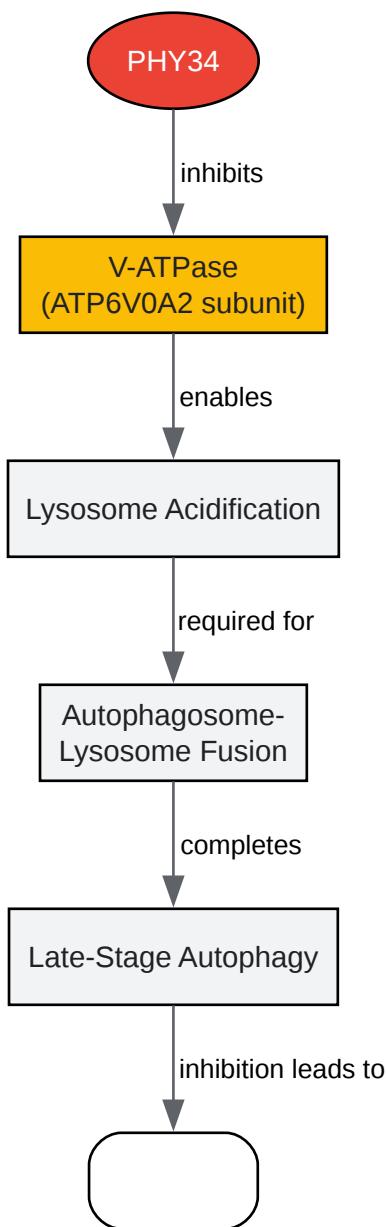
The dual targeting of these pathways leads to the induction of apoptosis in cancer cells.[1][2] Overexpression of CAS has been shown to reduce **PHY34**-induced apoptosis.[1][8]

Signaling Pathways Affected by **PHY34**

PHY34 modulates several critical signaling pathways within cancer cells.

Autophagy Inhibition Pathway

PHY34's primary mechanism involves the inhibition of the V-ATPase complex, specifically targeting the ATP6V0A2 subunit. This disrupts lysosomal function, leading to a blockage in the late stages of autophagy, cellular stress, and eventual apoptosis.

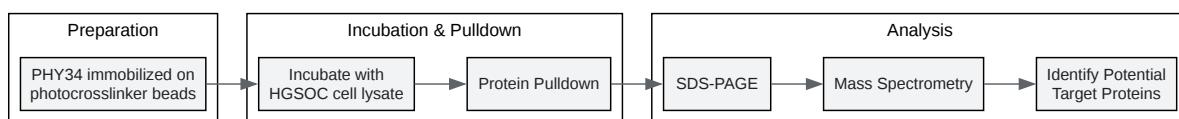
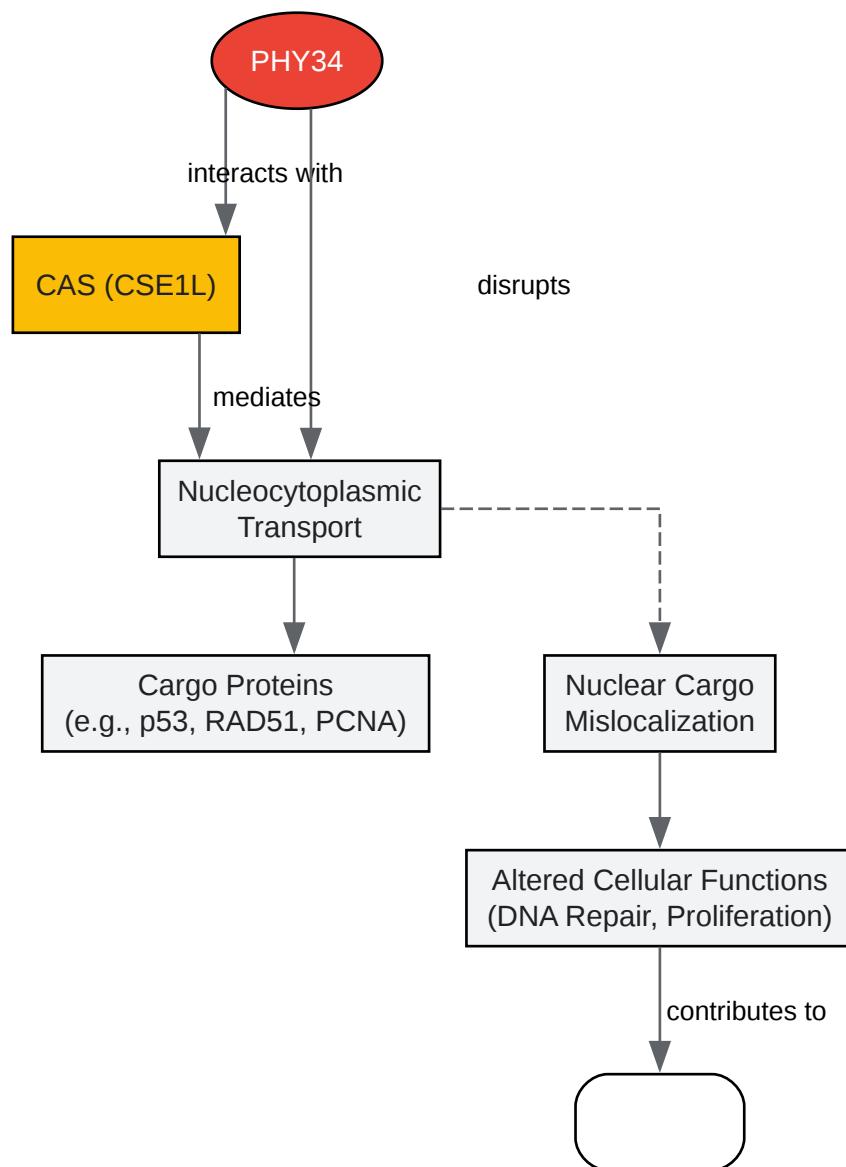


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PHY34-mediated inhibition of V-ATPase and the autophagy pathway.

Nucleocytoplasmic Transport Disruption

PHY34's interaction with CAS (CSE1L) disrupts the normal trafficking of proteins between the nucleus and cytoplasm. This leads to the mislocalization of critical proteins, affecting pathways like p53 signaling and DNA damage repair.



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